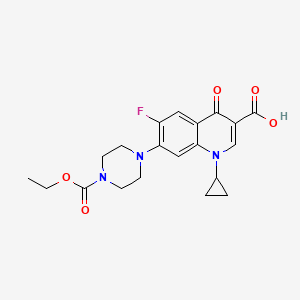

N-Ethoxycarbonyl-ciprofloxacin

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZQHYOHXHCYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethoxycarbonyl-ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Importance of N-Ethoxycarbonyl-ciprofloxacin

Ciprofloxacin is a broad-spectrum antibiotic that is highly effective against a variety of bacterial infections.[1][2] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[1][3][4] However, the utility of ciprofloxacin can be enhanced through chemical modification. The synthesis of this compound represents a strategic modification of the parent drug. This derivatization involves the introduction of an ethoxycarbonyl group at the N-4 position of the piperazine ring. This modification can serve multiple purposes, including acting as a protective group during further synthesis of more complex ciprofloxacin analogs or as a prodrug moiety designed to improve pharmacokinetic properties.[5][6][7] Prodrugs are inactive compounds that are metabolized in the body to produce an active drug, a strategy often employed to overcome challenges such as poor solubility or to achieve targeted drug delivery.[5][8][9]

Section 2: Synthesis of this compound

The synthesis of this compound is a well-established process that involves the reaction of ciprofloxacin with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring of ciprofloxacin acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for the successful and efficient synthesis of this compound.

-

Ciprofloxacin as the Starting Material: Ciprofloxacin provides the core fluoroquinolone scaffold necessary for the desired biological activity.[1][2]

-

Ethyl Chloroformate as the Acylating Agent: Ethyl chloroformate is an effective and readily available reagent for introducing the ethoxycarbonyl group. The chlorine atom is a good leaving group, facilitating the nucleophilic attack by the piperazine nitrogen.

-

Base as a Catalyst and Scavenger: A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic, and drives the reaction to completion.

-

Solvent Selection: An inert aprotic solvent, such as dichloromethane or chloroform, is preferred to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification to ensure the desired outcome.

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve ciprofloxacin in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric excess of a base (e.g., triethylamine) to the solution.

Step 2: Addition of Ethyl Chloroformate

-

Slowly add ethyl chloroformate to the stirred solution at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic nature of the reaction.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the ciprofloxacin spot and the appearance of a new, less polar spot indicates the formation of the product.

Step 4: Work-up and Purification

-

Once the reaction is complete, quench the reaction mixture with water.

-

Separate the organic layer and wash it successively with dilute acid (to remove excess base), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Comprehensive Characterization

The structural integrity and purity of the synthesized this compound must be rigorously confirmed through a suite of analytical techniques.

Spectroscopic and Spectrometric Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopropyl protons, the aromatic protons of the quinolone ring, and the protons of the piperazine ring. The disappearance of the N-H proton signal from the piperazine ring of ciprofloxacin is a key indicator of successful synthesis.[10][11]

-

¹³C NMR: Reveals the number and types of carbon atoms. The spectrum will show distinct peaks for the carbonyl carbons of the ester and the quinolone, the aromatic carbons, the carbons of the piperazine and cyclopropyl rings, and the carbons of the ethyl group.[10][12]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15] Key characteristic absorption bands for this compound include:

-

A strong C=O stretching vibration for the ester carbonyl group (typically around 1700-1720 cm⁻¹).

-

C=O stretching of the quinolone ketone (around 1620-1630 cm⁻¹).

-

C-O stretching of the ester group.

-

Aromatic C-H and C=C stretching vibrations.

-

The absence of the N-H stretching vibration of the secondary amine in the piperazine ring confirms the successful derivatization.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[16][17] For this compound, the molecular ion peak corresponding to its calculated molecular weight should be observed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.[18][19][20] A reversed-phase HPLC method can be developed and validated to separate this compound from any unreacted ciprofloxacin and other impurities. The purity is determined by the area percentage of the product peak in the chromatogram.

Characterization Data Summary

| Analytical Technique | Expected Key Observations for this compound |

| ¹H NMR | Appearance of signals for the ethyl group (triplet and quartet); disappearance of the piperazine N-H proton signal.[10][11] |

| ¹³C NMR | Presence of a new carbonyl carbon signal for the ester group.[10][12] |

| IR Spectroscopy | Strong C=O stretching band for the ester carbonyl; absence of the N-H stretching band of the piperazine secondary amine.[13][14][15] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₂₀H₂₂FN₃O₅.[16][17] |

| HPLC | A single major peak indicating high purity.[18][19][20] |

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Section 4: Conclusion

The synthesis and characterization of this compound is a fundamental process in the development of new ciprofloxacin-based therapeutics. This guide has provided a detailed, scientifically grounded framework for its preparation and validation. By understanding the rationale behind the experimental choices and employing a comprehensive suite of analytical techniques, researchers can confidently synthesize and characterize this important molecule, paving the way for further drug discovery and development efforts.

References

-

Antibacterial Prodrugs to Overcome Bacterial Resistance. (2020, March 28). National Institutes of Health (NIH). [Link]

-

Dual acting acid-cleavable self-assembling prodrug from hyaluronic acid and ciprofloxacin: A potential system for simultaneously targeting bacterial infections and cancer. (2022, December 1). PubMed. [Link]

-

Synthesis of Mutual Prodrugs of Secnidazole and Ciprofloxacin and study Their Physicochemical Properties. SciSpace. [Link]

-

RAFT polymerization of ciprofloxacin prodrug monomers for the controlled intracellular delivery of antibiotics. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

-

Site-Specific Antimicrobial Activity of a Dual-Responsive Ciprofloxacin Prodrug. (2024, June 13). PubMed. [Link]

-

Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). RJPT. [Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). PubMed Central. [Link]

-

Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023, January 4). MDPI. [Link]

-

Analytical Methods of Ciprofloxacin and its Combinations Review. (2025, August 10). ResearchGate. [Link]

-

Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. (2024, January 16). MDPI. [Link]

-

Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). [Link]

- Process for preparing purified ciprofloxacin. (n.d.).

-

Ciprofloxacin Conjugates as Potential Novel Antibiotics. (n.d.). CORE. [Link]

-

A First-Derivative Spectrophotometric Method for the Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. (n.d.). Scientific & Academic Publishing. [Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. [Link]

-

Ciprofloxacin Synthesis. (n.d.). [Link]

-

This compound. (n.d.). SynZeal. [Link]

-

The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. (n.d.). PubMed Central. [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020, October 19). Semantic Scholar. [Link]

- A process for synthesis of fluoroquinolonic derivatives. (n.d.).

-

Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021, March 7). MDPI. [Link]

-

Structural modification of ciprofloxacin and norfloxacin for searching new antibiotics to combat drug-resistant bacteria. (n.d.). ResearchGate. [Link]

-

1H, 13C and 15N NMR spectra of ciprofloxacin. (n.d.). PubMed. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health (NIH). [Link]

-

NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (n.d.). PubMed. [Link]

-

1H NMR spectral parameters of ciprofloxacin and the.... (n.d.). ResearchGate. [Link]

-

Ciprofloxacin. (n.d.). National Institutes of Health (NIH). [Link]

-

Infrared spectra and the structure of drugs of the fluoroquinolone group. (2025, August 6). ResearchGate. [Link]

-

Infrared spectrum of ciprofloxacin. (n.d.). ResearchGate. [Link]

-

Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (n.d.). MDPI. [Link]

-

Ciprofloxacin: Analytical Profile. (2025, September 26). ResearchGate. [Link]

-

Mass spectra of irradiated synthetic samples of ciprofloxacin (CIP) at.... (n.d.). ResearchGate. [Link]

-

Ciprofloxacin Analyzed with LCMS - AppNote. (n.d.). MicroSolv. [Link]

-

Synthesis and Characterization of Ciprofloxacin Loaded Star-Shaped Polycaprolactone–Polyethylene Glycol Hydrogels for Oral. (2023, July 6). IIUM Repository (IRep). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 3. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Site-Specific Antimicrobial Activity of a Dual-Responsive Ciprofloxacin Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual acting acid-cleavable self-assembling prodrug from hyaluronic acid and ciprofloxacin: A potential system for simultaneously targeting bacterial infections and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RAFT polymerization of ciprofloxacin prodrug monomers for the controlled intracellular delivery of antibiotics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rjptonline.org [rjptonline.org]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Ethoxycarbonyl-ciprofloxacin

Introduction: The Significance of N-Ethoxycarbonyl-ciprofloxacin in Fluoroquinolone Chemistry

This compound, chemically known as 1-cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a key molecule in the landscape of fluoroquinolone antibiotics.[1][2] While not an active pharmaceutical ingredient (API) itself, it plays a crucial role as a pivotal intermediate in the synthesis of ciprofloxacin, a broad-spectrum antibiotic widely used to treat various bacterial infections.[3][4] Furthermore, it is often encountered as a process-related impurity in the final ciprofloxacin drug product.[5] Understanding the physicochemical properties of this compound is therefore paramount for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of ciprofloxacin and its derivatives. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental protocols and scientific rationale.

Molecular Structure and Basic Properties

A thorough understanding of a molecule's properties begins with its fundamental structure.

| Property | Value | Source |

| Chemical Name | 1-cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| CAS Number | 93594-29-7 | [1] |

| Molecular Formula | C₂₀H₂₂FN₃O₅ | [1] |

| Molecular Weight | 403.41 g/mol | [2] |

| Melting Point | 161-163 °C | [6] |

The structure of this compound is characterized by the core quinolone ring system, identical to ciprofloxacin, but with the secondary amine of the piperazine ring at the C-7 position being substituted with an ethoxycarbonyl group. This modification significantly alters the molecule's polarity, basicity, and overall physicochemical behavior compared to the parent drug.

Synthesis and Purification: A Controlled Pathway

The synthesis of this compound is a critical step in many ciprofloxacin production processes. A common and efficient method involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with N-ethoxycarbonylpiperazine.

Experimental Protocol: Synthesis of this compound

Rationale: This procedure utilizes a nucleophilic aromatic substitution reaction where the secondary amine of N-ethoxycarbonylpiperazine displaces the chlorine atom at the C-7 position of the quinolone ring. The use of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) facilitates the reaction by providing a suitable medium for the reactants and allowing for the necessary reaction temperature.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) and N-ethoxycarbonylpiperazine (1.2 equivalents).

-

Solvent Addition: Add a suitable volume of N-methyl-2-pyrrolidone (NMP) to the flask to create a stirrable slurry.

-

Heating: Heat the reaction mixture to 125-135 °C and maintain this temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to approximately 75 °C.

-

Isolation: Add ethanol to the cooled mixture to induce precipitation of the product. Allow the suspension to cool to room temperature (25-30 °C).

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash the collected solid with fresh ethanol to remove residual solvent and unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven at a suitable temperature to obtain the final product.

Caption: Synthetic workflow for this compound.

Solubility Profile: A Key Determinant of Behavior

The solubility of a compound is a critical physicochemical property that influences its reactivity, bioavailability, and formulation. The ethoxycarbonyl group on the piperazine ring is expected to decrease the aqueous solubility of this compound compared to ciprofloxacin due to an increase in lipophilicity and a reduction in the basicity of the piperazine nitrogen.

Experimental Protocol: Shake-Flask Method for Solubility Determination

Rationale: The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. This compound has a predicted pKa of 6.44. This value likely corresponds to the carboxylic acid group on the quinolone ring, similar to ciprofloxacin. The ethoxycarbonyl group significantly reduces the basicity of the piperazine nitrogen, making its pKa much lower than that of the corresponding nitrogen in ciprofloxacin.

Experimental Protocol: UV-Vis Spectrophotometric Determination of pKa

Rationale: This method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values covering the range of interest (e.g., pH 2 to 10).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total drug concentration but different pH values.

-

Spectral Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated species. Plot the absorbance at this wavelength against the pH.

-

pKa Determination: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the sigmoid curve. Alternatively, various mathematical models can be used to fit the data and determine the pKa.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lipophilicity (LogP): Predicting Membrane Permeability

Experimental Protocol: Shake-Flask Method for LogP Determination

Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, representing the lipid and aqueous phases, respectively.

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Solution Preparation: Prepare a solution of this compound in one of the pre-saturated phases (usually the phase in which it is more soluble).

-

Partitioning: Mix a known volume of the drug solution with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Stability Profile: Ensuring Integrity

The stability of this compound is a critical consideration, particularly as it is an intermediate in a manufacturing process and a potential impurity in the final drug product. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Rationale: Forced degradation studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The resulting degradation products can then be identified and quantified, providing valuable information about the compound's stability and helping to develop analytical methods that can distinguish the intact molecule from its degradants.[10][11]

Step-by-Step Methodology:

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) and heat.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).[10]

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.

-

Photolytic Degradation: Expose a solution of this compound to UV or visible light.

-

Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients. For this compound, a reversed-phase HPLC method with UV detection is suitable.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 278 nm)

-

Injection Volume: 20 µL

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]

Conclusion

The physicochemical properties of this compound are of significant interest to the pharmaceutical industry. Its synthesis as a key intermediate and its presence as a potential impurity in ciprofloxacin necessitate a thorough understanding of its solubility, pKa, lipophilicity, and stability. While some experimental data is limited, this guide provides a framework for its characterization, including detailed experimental protocols based on established scientific principles. Further research to generate specific experimental data for this compound will be invaluable for optimizing manufacturing processes and ensuring the quality and safety of ciprofloxacin-based pharmaceuticals.

References

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ciprofloxacin. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Cormier, R. (2012). N-Acyl Ciprofloxacins: Synthesis, Antibacterial Activity and Effects on Molecular Loading of Poly(vinyl benzoate) Nanoparticles. Graduate Theses and Dissertations. Retrieved from [Link]

-

Development and Validation of a Stability-Indicating HPLC Method for Determination of Ciprofloxacin Hydrochloride and its Related Compounds in Film-Coated Tablets. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Is it possible to dissolve ciprofloxacin in acetone or another organic solvent? (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Lipophilic quinolone derivatives. (2021). CNR des IST bactériennes. Retrieved from [Link]

-

Log P values determined via shake flask method and subsequent AAS... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

-

Pal, P. C., et al. (2012). ANTIBACTERIAL QUINOLONES: CIPROFLOXACIN Many human infections are caused by either bacteria or viruses, single-celled organ. CABI Digital Library. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

- Process for preparing purified ciprofloxacin. (n.d.). Google Patents.

-

Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. (n.d.). CICECO. Retrieved January 16, 2026, from [Link]

-

Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form. (n.d.). RJPT. Retrieved January 16, 2026, from [Link]

-

Stability Indicating RP-HPLC Method for Simultaneous Determination of Ciprofloxacin and Dexamethasone in Binary Combination. (2017). Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Structure of dimeric prodrug of ciprofloxacin (A) and levofloxacin (B).... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

-

Summary of forced degradation results. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of N-Mannich Based Prodrugs of Ciprofloxacin and Norfloxacin: In vitro Anthelmintic and Cytotoxic Evaluation. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

The spectrophotometric determination of lipophilicity and dissociation constants of ciprofloxacin and levofloxacin. (2022). PubMed. Retrieved from [Link]

-

Tuning the lipophilicity of new ciprofloxacin derivatives in selected ESKAPE bacteria with emphasis on E. coli mutants. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. (n.d.). Retrieved January 16, 2026, from [Link]

- Preparation method of ciprofloxacin hydrochloride. (n.d.). Google Patents.

-

Cyprotex LogD Shake Flask Fact Sheet. (2024). Evotec. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved from [Link]

-

Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. (n.d.). Retrieved January 16, 2026, from [Link]

-

Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. Retrieved from [Link]

-

Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (n.d.). Impactfactor. Retrieved January 16, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. (2009). PubMed. Retrieved from [Link]

-

Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 16, 2026, from [Link]

-

Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. (n.d.). Retrieved January 16, 2026, from [Link]

-

Simple UV Spectrophotometric Assay Of Ciprofloxacin. (n.d.). EVALUATION OF SCHITOSOMICIDAL AND LEISHMANICIDAL ACTIVITIES FROM Lagerstroemia Tomentosa STEMS EXTRACT AND PHYTOCHEMICAL CONTEN. Retrieved January 16, 2026, from [Link]

-

Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

(a) UV-Vis spectra of (i) ciprofloxacin (inset showing its chemical... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | 93594-29-7 | SynZeal [synzeal.com]

- 2. This compound - Opulent Pharma [opulentpharma.com]

- 3. mdpi.com [mdpi.com]

- 4. CN101851198A - Preparation method of ciprofloxacin hydrochloride - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 13. rjptonline.org [rjptonline.org]

N-Ethoxycarbonyl-ciprofloxacin CAS number 93594-29-7

An In-Depth Technical Guide to N-Ethoxycarbonyl-ciprofloxacin (CAS 93594-29-7)

Abstract

This compound, with the Chemical Abstracts Service (CAS) number 93594-29-7, is a significant molecule in the landscape of pharmaceutical sciences. Primarily recognized as a key intermediate in the synthesis of Ciprofloxacin, a potent broad-spectrum fluoroquinolone antibiotic, it also serves as a critical reference standard for impurity profiling in drug manufacturing.[1][2] This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It delves into the physicochemical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its biological context as a pro-drug and its role in the development of new ciprofloxacin derivatives.

Introduction: The Significance of this compound

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a wide range of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5][6][7] The extensive clinical use of ciprofloxacin necessitates stringent quality control during its manufacturing process to ensure purity and minimize potential impurities that could affect its efficacy and safety.[]

This compound, chemically known as 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, emerges as a pivotal compound in this context.[9][10] It is a direct precursor in several synthetic routes to ciprofloxacin, where the ethoxycarbonyl group serves as a protecting group for the piperazine nitrogen.[11] This strategic protection prevents side reactions and leads to a purer final product.[11] Consequently, this compound is also a potential process-related impurity in the final drug substance.[][12] Its detection and quantification are therefore crucial for the quality control of ciprofloxacin.[2][13]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in synthesis.

| Property | Value | Source |

| CAS Number | 93594-29-7 | [14] |

| Molecular Formula | C20H22FN3O5 | [9] |

| Molecular Weight | 403.41 g/mol | [9][12] |

| Melting Point | 161-163 °C | [14] |

| Boiling Point (Predicted) | 617.6 ± 55.0 °C | [14] |

| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [14] |

| pKa (Predicted) | 6.44 ± 0.41 | [14] |

| Appearance | White to light yellow crystalline powder | [15] |

Synthesis and Purification

The synthesis of this compound is an integral step in various manufacturing processes for ciprofloxacin. A common and effective method involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with N-ethoxycarbonylpiperazine.[11]

Synthetic Pathway Overview

The synthesis can be conceptualized as a nucleophilic aromatic substitution reaction. The piperazine nitrogen of N-ethoxycarbonylpiperazine acts as the nucleophile, displacing the chlorine atom at the C-7 position of the quinolone core.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[11]

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

-

N-ethoxycarbonylpiperazine

-

N-methyl-2-pyrrolidone (NMP)

-

Ethanol

Procedure:

-

A mixture of N-methyl-2-pyrrolidone, N-ethoxycarbonylpiperazine, and 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is prepared in a reaction vessel.[11]

-

The reaction mixture is heated to a temperature of 125-135 °C for a duration of 8-12 hours.[11] The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the mixture is cooled to approximately 75 °C.[11]

-

Ethanol is added to the cooled mixture, inducing the precipitation of the product.[11]

-

The resulting suspension is allowed to cool further to room temperature (25-30 °C).[11]

-

The precipitated this compound is isolated by centrifugation or filtration.

-

The isolated solid is washed with ethanol to remove residual solvent and unreacted starting materials.[11]

Causality in Experimental Choices:

-

Solvent: N-methyl-2-pyrrolidone (NMP) is a high-boiling, polar aprotic solvent that is ideal for this reaction as it can effectively solvate the reactants and facilitate the nucleophilic aromatic substitution at elevated temperatures.

-

Temperature: The high reaction temperature (125-135 °C) is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Precipitation with Ethanol: The addition of ethanol, a less polar solvent in which this compound has lower solubility, causes the product to precipitate out of the reaction mixture, enabling its isolation.

Analytical Characterization

Robust analytical methods are essential for the quality control of this compound, whether as an intermediate or a reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of this compound. It is used for purity assessment, quantification, and as an in-process control during synthesis.[16][17]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).[18][19] |

| Detection | UV spectrophotometry at a wavelength of approximately 278-280 nm.[16][19] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Method Validation: A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[20]

Spectroscopic Techniques

Spectroscopic methods provide crucial information about the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity in the molecule.[]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural elucidation.[21]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the carbonyl groups of the quinolone and the ester, and the C-F bond.[22]

Biological Activity and Potential Applications

While primarily an intermediate and impurity, this compound also has a biological context.

Pro-drug Potential

The ethoxycarbonyl group can be considered a pro-drug moiety. In vivo, this group could potentially be cleaved by esterases to release ciprofloxacin, the active antibacterial agent. The esterification of the carboxylic acid group of ciprofloxacin has been explored as a strategy to enhance its lipophilicity and potentially improve its antimalarial activity.[21]

Derivative Synthesis

This compound can serve as a starting material for the synthesis of novel ciprofloxacin derivatives.[23] The modification of the piperazine ring is a common strategy to develop new fluoroquinolone analogs with improved antibacterial spectrum, reduced toxicity, or altered pharmacokinetic properties.[3][24][25]

Caption: Biological context and applications of this compound.

Conclusion

This compound (CAS 93594-29-7) is a molecule of significant technical importance in the pharmaceutical industry. Its role as a key intermediate in the synthesis of ciprofloxacin and as a critical impurity for quality control underscores the need for a thorough understanding of its properties and analysis. This guide has provided an in-depth overview of its physicochemical characteristics, synthetic methodologies, analytical characterization, and biological relevance. For researchers and professionals in drug development, a comprehensive knowledge of this compound is essential for ensuring the quality and safety of ciprofloxacin and for the exploration of new fluoroquinolone-based therapeutics.

References

- N-Ethoxycarbonyl Ciprofloxacin CAS#: 93594-29-7 - ChemicalBook.

- Ciprofloxacin: Review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Process for preparing purified ciprofloxacin - Google Patents.

- This compound | 93594-29-7 | SynZeal.

- Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects.

- Ciprofloxacin: Drug Information - Veeprho.

- Ciprofloxacin | CAS#:85721-33-1 | Chemsrc.

- Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity.

- Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC - PubMed Central.

- Ciprofloxacin-impurities | Pharmaffiliates.

- (PDF) Ciprofloxacin: Analytical Profile - ResearchGate.

- Ciprofloxacin and Impurities - BOC Sciences.

- Ciprofloxacin: A Two Step Process - Der Pharma Chemica.

- Ciprofloxacin Impurities - SynZeal.

- Ciprofloxacin Synthesis.

- Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry - YouTube.

- CAS No : 93594-29-7 | Product Name : this compound - Pharmaffiliates.

- This compound - Opulent Pharma.

- Ciprofloxacin - Wikipedia.

- Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - MDPI.

- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar.

- This compound | 93594-29-7 | : Venkatasai Life Sciences.

- N-Ethoxycarbonyl ciprofloxacin | 93594-29-7 - Alfa Omega Pharma.

- N-Ethoxy Carbonyl Ciprofloxacin | CAS No: 93594-29-7.

- Ciprofloxacin synthesis - ChemicalBook.

- N-Ethoxycarbonyl Ciprofloxacin | 93594-29-7 - ChemicalBook.

- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH.

- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - MDPI.

- Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC - NIH.

- What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse.

- Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects.

- (PDF) N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - ResearchGate.

- What is the mechanism of Ciprofloxacin? - Patsnap Synapse.

- Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem - NIH.

- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PubMed Central.

- This compound - LGC Standards.

- Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method - ResearchGate.

- Analytical Methods of Ciprofloxacin and its Combinations Review - RJPT.

- Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC). - RJPBCS.

- Two Validated Chromatographic Methods for Determination of Ciprofloxacin HCl, One of its Specified Impurities and Fluocinolone Acetonide in Newly Approved Otic Solution - PubMed.

- High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride - Journal of Applied Pharmaceutical Science.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 9. This compound | 93594-29-7 | SynZeal [synzeal.com]

- 10. This compound - Opulent Pharma [opulentpharma.com]

- 11. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Ciprofloxacin Impurities | SynZeal [synzeal.com]

- 14. N-Ethoxycarbonyl Ciprofloxacin CAS#: 93594-29-7 [amp.chemicalbook.com]

- 15. veeprho.com [veeprho.com]

- 16. researchgate.net [researchgate.net]

- 17. rjptonline.org [rjptonline.org]

- 18. Two Validated Chromatographic Methods for Determination of Ciprofloxacin HCl, One of its Specified Impurities and Fluocinolone Acetonide in Newly Approved Otic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. rjpbcs.com [rjpbcs.com]

- 21. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethoxycarbonyl-ciprofloxacin (C20H22FN3O5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Ethoxycarbonyl-ciprofloxacin, a key synthetic intermediate and known impurity in the manufacturing of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. This document delves into its chemical identity, synthesis, biological activity, metabolic fate, and analytical characterization, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

This compound is chemically defined as 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]. The introduction of the ethoxycarbonyl group to the piperazine ring of ciprofloxacin alters its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C20H22FN3O5 | [2] |

| Molecular Weight | 403.40 g/mol | [2] |

| CAS Number | 93594-29-7 | [2] |

| Melting Point | 161-163 °C | [3] |

| Boiling Point (Predicted) | 617.6 ± 55.0 °C | [3] |

| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 6.44 ± 0.41 | [3] |

Synthesis of this compound

The synthesis of this compound is a crucial step in certain manufacturing routes of ciprofloxacin, where it serves as a protected intermediate. The primary synthetic route involves the nucleophilic substitution of the C7 chlorine atom of the quinolone core with N-ethoxycarbonylpiperazine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

-

N-ethoxycarbonylpiperazine

-

Anhydrous Dioxane

-

Sodium Hydride (80%)

-

Potassium Hydroxide

-

Hydrochloric Acid (semiconcentrated)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane.

-

Cyclization: While cooling with an ice bath and stirring, add 80% sodium hydride in portions. After the addition, continue stirring at room temperature for 30 minutes, followed by refluxing for 2 hours.

-

Solvent Removal: Remove the dioxane under reduced pressure.

-

Hydrolysis: Suspend the residue in water and add potassium hydroxide. Reflux the mixture for 1.5 hours.

-

Purification: Filter the warm solution and rinse the residue with water.

-

Precipitation: Acidify the filtrate to a pH of 1-2 with semiconcentrated hydrochloric acid while cooling with ice.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid[4].

-

Condensation: React the product from step 7 with N-ethoxycarbonylpiperazine in a suitable solvent such as N-methyl-2-pyrrolidone or pyridine at an elevated temperature (e.g., 125-135°C).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add a suitable anti-solvent like ethanol to precipitate the this compound. The product can be collected by filtration and washed.

Sources

N-Ethoxycarbonyl-ciprofloxacin: A Critical Impurity in Ciprofloxacin Synthesis and Formulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of N-Ethoxycarbonyl-ciprofloxacin, a significant process-related impurity and potential degradant of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. We will explore its chemical identity, formation mechanisms, and its impact on the quality, safety, and efficacy of ciprofloxacin-based drug products. The core of this guide is a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its detection and quantification, supported by discussions on method validation, system suitability, and regulatory context. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of ciprofloxacin.

The Imperative of Impurity Profiling in Pharmaceutical Quality

In the synthesis of active pharmaceutical ingredients (APIs) like ciprofloxacin, the emergence of impurities is an inevitable consequence of complex chemical reactions, starting materials, and degradation pathways. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over these impurities. An impurity profile is the unique fingerprint of an API, detailing the identity and quantity of each impurity present. Establishing this profile is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy, as even minute levels of certain impurities can exhibit toxicity or alter the drug's therapeutic effect.

This compound is a known related substance of ciprofloxacin, often arising from specific synthetic routes. Its control is essential to ensure the consistent quality and safety of the final drug product.

Chemical Identity of the Subject Impurity

To effectively control an impurity, one must first understand its structure. Ciprofloxacin's core is a quinolone ring system with a cyclopropyl group at the N-1 position and a piperazine ring at the C-7 position. The impurity, this compound, is formed by the modification of this piperazine ring.

Specifically, it is the product of a reaction where an ethoxycarbonyl group (-COOCH₂CH₃) is attached to the secondary amine of the piperazine moiety. This structural modification significantly alters the molecule's polarity and basicity compared to the parent ciprofloxacin molecule.

Caption: Logical relationship between Ciprofloxacin and its N-Ethoxycarbonyl derivative.

Formation Pathways and Mechanistic Insights

Understanding how this compound is formed is critical for developing effective control strategies. Its presence is typically linked to the synthetic route used to produce ciprofloxacin.

The most common pathway involves the reaction of the piperazine nitrogen of ciprofloxacin (or an intermediate) with a source of the ethoxycarbonyl group. A primary culprit is ethyl chloroformate (ClCOOC₂H₅) , a reagent sometimes used in the synthesis or as a carry-over impurity from starting materials.

The Causality Behind the Reaction: The secondary amine in the piperazine ring of ciprofloxacin is nucleophilic. Ethyl chloroformate, on the other hand, features a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of the adjacent chlorine and ethoxy groups. This electronic mismatch makes a nucleophilic acyl substitution reaction highly favorable, leading to the formation of the stable carbamate linkage seen in the impurity.

Analytical Methodologies for Detection and Quantification

The control of this compound relies on a robust, validated analytical method. Due to the chromophoric nature of the quinolone core, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.

The Core Technique: Reversed-Phase HPLC

Why Reversed-Phase HPLC? Reversed-phase HPLC is ideal for separating compounds with varying polarities. Ciprofloxacin is a relatively polar molecule, while the addition of the ethoxycarbonyl group makes the impurity slightly less polar. This difference in polarity is the key to achieving chromatographic separation on a non-polar stationary phase (like C18) with a polar mobile phase. By carefully tuning the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent), we can control the retention times and achieve baseline separation between the parent API and the impurity.

Caption: Standard workflow for the analysis of ciprofloxacin impurities via HPLC.

Detailed Step-by-Step HPLC-UV Protocol

This protocol is a robust starting point for the separation of ciprofloxacin and this compound. Note: This method must be fully validated by the user for their specific sample matrix and equipment.

1. Preparation of Solutions:

-

Mobile Phase A: Prepare a solution of 0.1% v/v Phosphoric Acid in water. Filter and degas.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: Mobile Phase A.

-

Sample Solution: Accurately weigh and dissolve about 25 mg of the ciprofloxacin sample in the diluent to make a 25 mL solution (Concentration ≈ 1.0 mg/mL).

2. Chromatographic Conditions:

| Parameter | Recommended Setting | Causality and Expert Insight |

| Column | C18, 4.6 mm x 250 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain and separate the API and its less polar impurity. The 250 mm length ensures sufficient resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Detection (UV) | 278 nm | This wavelength is near the absorbance maximum for the quinolone chromophore present in both ciprofloxacin and the impurity, ensuring high sensitivity for both compounds. |

| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |

| Injection Vol. | 10 µL | A small injection volume prevents column overloading and peak distortion, especially for a concentrated sample. |

| Gradient Elution | See Table Below | A gradient is essential. An isocratic method would either result in very long run times or poor resolution of early-eluting impurities. The gradient allows for a sharp elution of the main peak while ensuring that more retained impurities are eluted effectively. |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 85 | 15 |

| 20 | 70 | 30 |

| 25 | 70 | 30 |

| 30 | 85 | 15 |

| 35 | 85 | 15 |

3. Data Analysis and Quantification:

-

Identify the ciprofloxacin peak based on its retention time from a reference standard injection.

-

The this compound peak will typically elute after the main ciprofloxacin peak due to its increased hydrophobicity.

-

Calculate the percentage of the impurity using the following formula, assuming the response factor is similar or by using a certified reference standard for the impurity.

% Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100

The Principle of the Self-Validating System: System Suitability

Before any sample analysis, the chromatographic system must be verified. This is the essence of a trustworthy, self-validating protocol. System Suitability Testing (SST) ensures the system is performing as expected.

SST Protocol:

-

Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

-

Perform five replicate injections of a standard solution (e.g., 1.0 mg/mL Ciprofloxacin containing a known, low level of the impurity).

-

Verify the following parameters:

| SST Parameter | Acceptance Criteria | Why It's Critical |

| Tailing Factor (T) | T ≤ 2.0 for the Ciprofloxacin peak | Ensures peak symmetry. A high tailing factor indicates undesirable interactions with the column, leading to poor integration and inaccurate quantification. |

| Theoretical Plates (N) | N > 2000 for the Ciprofloxacin peak | Measures column efficiency. A high plate count indicates sharp peaks, which is essential for resolving closely eluting impurities. |

| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and detector. This is fundamental for reliable quantification. |

| Resolution (Rs) | Rs > 2.0 between Ciprofloxacin and the nearest impurity peak | This is the most critical parameter for impurity analysis. It confirms that the peaks are sufficiently separated to be accurately integrated and quantified. |

Regulatory Context and Control

The presence of this compound is controlled by major pharmacopeias. While specific limits for named impurities can vary, the general principle outlined by ICH Q3A(R2) for new drug substances is that any impurity found at a level greater than 0.10% should be reported, and any impurity above 0.15% should be identified and characterized.

For established drugs like ciprofloxacin, pharmacopeial monographs (e.g., in the U.S. Pharmacopeia or European Pharmacopoeia) provide the definitive legal standards. These monographs list known impurities and set specific acceptance criteria. Laboratories must use the analytical procedures specified in the relevant monograph or a properly validated alternative method.

Conclusion for the Drug Development Professional

This compound is more than just a peak in a chromatogram; it is a critical quality attribute of ciprofloxacin that must be understood and controlled. Its formation is directly linked to the manufacturing process, and its presence must be monitored using a robust, validated analytical method.

The HPLC protocol detailed in this guide provides a field-tested foundation for this task. By understanding the causality behind method parameters and rigorously applying system suitability criteria, scientists can ensure the generation of trustworthy data. This analytical vigilance is paramount to guaranteeing the quality, safety, and consistency of ciprofloxacin, from clinical development through to commercial manufacturing.

References

-

International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]

-

European Pharmacopoeia (Ph. Eur.). Ciprofloxacin Monograph. (Access typically requires a subscription to the Ph. Eur. online or print editions. General access is provided by national pharmacopoeial authorities or the EDQM website). [Link]

An In-Depth Technical Guide to the Formation of N-Ethoxycarbonyl-ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the formation of N-Ethoxycarbonyl-ciprofloxacin, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical aspects of characterization and impurity profiling to ensure a robust and reproducible synthetic process.

Introduction: The Strategic Importance of this compound

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its clinical efficacy has spurred extensive research into the development of derivatives with enhanced potency, expanded antimicrobial spectra, and improved pharmacokinetic profiles. The synthesis of these next-generation analogs often necessitates the strategic modification of the piperazine ring at the C-7 position.

This compound serves as a crucial intermediate in this endeavor. The introduction of the ethoxycarbonyl group onto the secondary amine of the piperazine moiety serves two primary purposes:

-

Protection: It temporarily blocks the reactivity of the secondary amine, allowing for selective chemical transformations at other positions of the ciprofloxacin molecule.

-

Activation: The ethoxycarbonyl group can be a precursor for further functionalization, enabling the introduction of diverse substituents to modulate the biological activity of the final compound.

A synthetic route that utilizes a piperazine protected by an ethoxycarbonyl group can lead to ciprofloxacin with high purity.[3]

The Chemistry of Formation: A Nucleophilic Acyl Substitution

The formation of this compound from ciprofloxacin and ethyl chloroformate proceeds via a classic nucleophilic acyl substitution reaction.

The Reaction Mechanism

The lone pair of electrons on the secondary nitrogen atom of the ciprofloxacin piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of the stable this compound. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of parameters ensures high yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ciprofloxacin | Pharmaceutical Grade (≥98%) | Commercially Available |

| Ethyl Chloroformate | Reagent Grade (≥99%) | Commercially Available |

| Triethylamine | Anhydrous (≥99.5%) | Commercially Available |

| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Commercially Available |

| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ciprofloxacin (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a solid.

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Provides good solubility for ciprofloxacin and is unreactive towards the reagents. |

| Base | Triethylamine | Acts as an acid scavenger to neutralize the HCl produced, driving the reaction to completion. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, while warming to room temperature ensures completion. |

| Stoichiometry | Slight excess of Ethyl Chloroformate and Triethylamine | Ensures complete conversion of the starting material. |

| Reaction Time | 2-4 hours | Typically sufficient for complete reaction as monitored by TLC. |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Appearance of a quartet and a triplet corresponding to the ethyl group (-OCH₂CH₃). Shifts in the signals of the piperazine protons due to the electronic effect of the ethoxycarbonyl group. |

| ¹³C NMR | Appearance of new signals for the carbonyl carbon of the ester and the carbons of the ethyl group. |

| IR Spectroscopy | A strong absorption band in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the carbamate. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₂FN₃O₅, MW: 403.41 g/mol ).[1] |

Note: Specific chemical shifts and peak positions should be compared with a reference standard or previously reported data for unambiguous identification.

Impurity Profiling and Mitigation

Understanding and controlling potential impurities is critical in drug development.

Potential Side Reactions

-

Over-acylation: While less likely with the secondary amine of the piperazine ring, highly reactive conditions could potentially lead to reactions at other sites.

-

Hydrolysis: Presence of water can lead to the hydrolysis of ethyl chloroformate, reducing the yield and forming ethanol and CO₂.

-

Reaction with Carboxylic Acid: In the absence of a suitable base, ethyl chloroformate could potentially react with the carboxylic acid group of ciprofloxacin to form a mixed anhydride, though this is less favored in the presence of the more nucleophilic amine.

Caption: Potential pathways for impurity formation during the synthesis.

Mitigation Strategies

-

Use of Anhydrous Conditions: Employing flame-dried glassware and anhydrous solvents minimizes the hydrolysis of ethyl chloroformate.

-

Controlled Reagent Addition: Slow, dropwise addition of ethyl chloroformate at low temperatures prevents localized high concentrations and potential side reactions.

-

Effective Basicity: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the generated acid without competing in the main reaction.

-

Chromatographic Purification: Silica gel chromatography is an effective method for separating the desired product from unreacted starting materials and non-polar impurities.

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of nucleophilic acyl substitution. By adhering to a meticulously designed experimental protocol and understanding the critical process parameters, researchers can reliably produce this valuable intermediate with high purity. Thorough characterization and an awareness of potential impurities are paramount to ensuring the quality and consistency required for the development of novel and effective fluoroquinolone-based therapeutics.

References

- EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents.

-

Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. Available at: [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar. Available at: [Link]

-

1H, 13C and 15N NMR spectra of ciprofloxacin - Semantic Scholar. Available at: [Link]

-

Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents - PubMed. Available at: [Link]

-

Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC. Available at: [Link]

-

Synthesis of 1-Cyclopropyl-7-[4-(diethoxyphosphinyl)-1-piperazinyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid - PrepChem.com. Available at: [Link]

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents.

-

1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed. Available at: [Link]

-

Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin -1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - ResearchGate. Available at: [Link]

-

1H,13C and15N NMR spectra of ciprofloxacin - ResearchGate. Available at: [Link]

-

Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI. Available at: [Link]

-

IR spectra of (a) ciprofloxacin, (b) [cfH 2 ] 2 [ZnCl 4 ] ·... - ResearchGate. Available at: [Link]

-

Representative overlaid IR spectra of: ciprofloxacin (a), norfloxacin-bismuth complex (1), ofloxacin-bismuth complex (2) and ciprofloxacin-bismuth complex (3). - ResearchGate. Available at: [Link]

-

Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - MDPI. Available at: [Link]

-

This compound | 93594-29-7 | SynZeal. Available at: [Link]

-

Ciprofloxacin - MassBank. Available at: [Link]

-

Cipro Side Effects: What They Are and How to Manage Them - Healthline. Available at: [Link]

-

Mass spectra of irradiated synthetic samples of ciprofloxacin (CIP) at... - ResearchGate. Available at: [Link]

-

10 Ciprofloxacin Side Effects You Want to Know About - GoodRx. Available at: [Link]

-

Ciprofloxacin: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]

-

The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different... - ResearchGate. Available at: [Link]

-

CIPRO (ciprofloxacin hydrochloride) - accessdata.fda.gov. Available at: [Link]

-

Ciprofloxacin Uses, Dosage, Side Effects, Warnings - Drugs.com. Available at: [Link]

Sources

Introduction: The Critical Role of a Process-Related Impurity Standard

An In-depth Technical Guide to the N-Ethoxycarbonyl-ciprofloxacin Reference Standard

In the synthesis of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[1] this compound (CAS No. 93594-29-7) is a significant process-related impurity and a key intermediate that can arise during synthesis, particularly in routes employing N-ethoxycarbonylpiperazine to build the C-7 side chain of the quinolone core.[2][3] Its chemical name is 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3][4][5][6]

The presence of this and other impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially introduce toxicity. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over drug impurities. This necessitates the use of well-characterized reference standards for the accurate identification and quantification of these impurities in both the active pharmaceutical ingredient (API) and finished dosage forms. This guide provides a comprehensive technical overview of the this compound reference standard, covering its availability, synthesis, characterization, and application in validated, stability-indicating analytical methods.

Part 1: Sourcing and Availability of the Reference Standard

A high-purity, well-characterized this compound reference standard is commercially available from several specialized suppliers of pharmaceutical impurities and reference materials. Acquiring a certified reference standard is the foundational step for any laboratory involved in the quality control of Ciprofloxacin.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Availability/Notes |

| SynZeal | This compound | 93594-29-7 | Supplied with COA and analytical data.[3] |

| Alfa Omega Pharma | N-Ethoxycarbonyl ciprofloxacin | 93594-29-7 | Available in various quantities (10mg, 25mg, etc.).[7] |

| Clearsynth | N-Ethoxycarbonyl Ciprofloxacin | 93594-29-7 | Purity by HPLC reported as 98.71%.[5] |